2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid
CAS No.:
Cat. No.: VC16553629
Molecular Formula: C13H17BO5
Molecular Weight: 264.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17BO5 |
|---|---|
| Molecular Weight | 264.08 g/mol |
| IUPAC Name | 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
| Standard InChI | InChI=1S/C13H17BO5/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(15)9(7-8)11(16)17/h5-7,15H,1-4H3,(H,16,17) |
| Standard InChI Key | HFYLMDURJRSTHA-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, reflects its dual functional groups: a boronate ester and a carboxylic acid. The boronate group is part of a pinacol ester, a stabilizing moiety that enhances the compound’s shelf life and reactivity in anhydrous conditions.
Structural Features:
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SMILES Notation:
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(=O)O -
InChI Key:
HFYLMDURJRSTHA-UHFFFAOYSA-N -
Molecular Formula: C₁₃H₁₇BO₅
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Molecular Weight: 264.08 g/mol
The ortho-substituted hydroxy and carboxylic acid groups create intramolecular hydrogen bonding, influencing solubility and crystallization behavior .
Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| LogP | 1.478 (estimated) | |
| TPSA | 64.99 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 2 |
The relatively low LogP value suggests moderate lipophilicity, while the high topological polar surface area (TPSA) indicates compatibility with polar solvents like dimethylformamide (DMF) or ethanol .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via boronation of phenolic precursors. A common method involves:
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Lithiation of methyl 2-hydroxybenzoate at the 5-position using n-butyllithium.
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Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate ester.
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Hydrolysis of the methyl ester to yield the free carboxylic acid .
Key Reaction:
Yields typically range from 60–75%, with purity >96% achievable via recrystallization .
Industrial-Scale Production
Large-scale synthesis requires strict control over:
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Temperature: Reactions are conducted at −78°C to prevent deboronation.
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Moisture: Anhydrous conditions are critical to avoid hydrolysis of the boronate ester.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronate ester undergoes transmetalation with palladium catalysts, enabling aryl-aryl bond formation. For example:
Advantages:
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Regioselectivity: The 5-boronate group directs coupling to the para position of the benzoic acid.
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Stability: The pinacol ester resists protodeboronation under basic conditions .
Pharmaceutical Intermediates
This compound is a precursor to:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the carboxylic acid group yields analogs of salicylic acid.
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Boronic Acid Therapeutics: Used in proteasome inhibitors (e.g., bortezomib analogs) .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
| H315 (Causes skin irritation) | Wear gloves and lab coat |
| H319 (Causes serious eye irritation) | Use safety goggles |
The compound is classified under GHS07 (Warning) and should be stored at 4°C under nitrogen to prevent degradation .
Environmental Impact
Comparative Analysis with Structural Analogs
The 5-boronato isomer (target compound) exhibits superior coupling efficiency compared to the 4-boronato analog due to reduced steric hindrance .
Recent Advances and Future Directions
Catalytic Innovations
Recent studies (2024) highlight the use of nickel catalysts for coupling with alkyl halides, expanding the compound’s utility in C(sp³)–C(sp²) bond formation.
Bioconjugation Applications
Functionalization with polyethylene glycol (PEG) chains enables use in antibody-drug conjugates (ADCs), leveraging the boronate’s reactivity for tumor-targeted drug delivery.
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